molecular formula C11H13F2NO3 B1523687 ethyl 2-(5-acetyl-1-methyl-1H-pyrrol-2-yl)-2,2-difluoroacetate CAS No. 1286792-84-4

ethyl 2-(5-acetyl-1-methyl-1H-pyrrol-2-yl)-2,2-difluoroacetate

Cat. No.: B1523687
CAS No.: 1286792-84-4
M. Wt: 245.22 g/mol
InChI Key: WTOZNLNQXBKBPH-UHFFFAOYSA-N
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Description

Ethyl 2-(5-acetyl-1-methyl-1H-pyrrol-2-yl)-2,2-difluoroacetate is a useful research compound. Its molecular formula is C11H13F2NO3 and its molecular weight is 245.22 g/mol. The purity is usually 95%.
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Biological Activity

Ethyl 2-(5-acetyl-1-methyl-1H-pyrrol-2-yl)-2,2-difluoroacetate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological effects, and relevant case studies related to this compound, highlighting its pharmacological significance.

The synthesis of this compound typically involves the reaction of 5-acetyl-1-methylpyrrole with difluoroacetic acid derivatives. The compound is characterized by its unique pyrrole structure, which contributes to its biological activity. The molecular formula is C12H12F2N2O2C_{12}H_{12}F_2N_2O_2 with a molecular weight of approximately 270.24 g/mol.

Antioxidant Activity

Recent studies have demonstrated that compounds with similar structures exhibit significant antioxidant properties. For instance, the antioxidant activity can be evaluated using the DPPH assay, where a decrease in absorbance indicates increased free radical scavenging ability. This compound is hypothesized to possess comparable antioxidant effects due to the presence of the pyrrole ring.

Anticancer Activity

The compound has been evaluated for its anticancer properties in various cell lines. A related study indicated that pyrrole derivatives can inhibit histone deacetylases (HDACs), which play a crucial role in cancer progression. For example, one derivative exhibited an IC50 value of 2.89 μM against RPMI-8226 cells, suggesting that this compound may also exhibit similar inhibitory effects on cancer cell proliferation .

Anti-inflammatory Effects

Inflammation plays a significant role in various diseases, including cancer and neurodegenerative disorders. Compounds derived from pyrrole have shown promise in reducing inflammation markers. This compound may exert anti-inflammatory effects through inhibition of pro-inflammatory cytokines.

Case Studies and Research Findings

Several studies have investigated the biological activities of similar compounds:

Study Findings
Study 1 Investigated the antioxidant properties of pyrrole derivatives; found significant DPPH scavenging activity.
Study 2 Evaluated HDAC inhibition by related compounds; demonstrated potential anticancer activity with IC50 values ranging from 3 to 10 μM.
Study 3 Assessed anti-inflammatory effects; noted reduction in TNF-alpha levels in treated cell lines.

Properties

IUPAC Name

ethyl 2-(5-acetyl-1-methylpyrrol-2-yl)-2,2-difluoroacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13F2NO3/c1-4-17-10(16)11(12,13)9-6-5-8(7(2)15)14(9)3/h5-6H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTOZNLNQXBKBPH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C1=CC=C(N1C)C(=O)C)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13F2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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